N-tert-butilnaftalen-2-carboxamida

Descripción general

Descripción

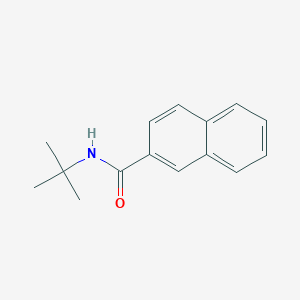

N-tert-Butylnaphthalene-2-carboxamide is an organic compound with the molecular formula C15H17NO. It is a derivative of naphthalene, where the carboxamide group is substituted at the second position and the nitrogen atom is bonded to a tert-butyl group. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Aplicaciones Científicas De Investigación

N-tert-Butylnaphthalene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its stability and bioavailability.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butylnaphthalene-2-carboxamide typically involves the reaction of naphthalene-2-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to 40°C

- Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of N-tert-butylnaphthalene-2-carboxamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

N-tert-Butylnaphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of naphthalene-2-carboxamide.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium

Reduction: Lithium aluminum hydride in anhydrous ether

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

Oxidation: Naphthalene-2-carboxylic acid derivatives

Reduction: Naphthalene-2-carboxamide

Substitution: Halogenated or nitrated naphthalene derivatives

Mecanismo De Acción

The mechanism of action of N-tert-butylnaphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression. Molecular docking studies have shown that it can form hydrogen bonds and hydrophobic interactions with target proteins, leading to changes in their conformation and function.

Comparación Con Compuestos Similares

Similar Compounds

- Naphthalene-2-carboxamide

- N-tert-Butylbenzamide

- N-tert-Butyl-1-naphthamide

Uniqueness

N-tert-Butylnaphthalene-2-carboxamide stands out due to its unique combination of stability, reactivity, and biological activity. Compared to similar compounds, it offers enhanced solubility and bioavailability, making it a valuable compound for various applications. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interaction with other molecules.

Actividad Biológica

N-tert-butylnaphthalene-2-carboxamide (NTBNA) is a compound of increasing interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-tert-butylnaphthalene-2-carboxamide has the following chemical formula:

- Molecular Formula : C₁₅H₁₇NO

- IUPAC Name : N-tert-butylnaphthalene-2-carboxamide

- SMILES Notation : CC(C)(C)NC(=O)c2ccc1ccccc1c2

This compound features a naphthalene ring system with a tert-butyl group and a carboxamide functional group, contributing to its stability and reactivity in biological systems.

The mechanism of action of NTBNA involves its interaction with specific molecular targets, particularly enzymes and receptors. Studies suggest that NTBNA can bind to proteins through hydrogen bonds and hydrophobic interactions, altering their conformation and function. This modulation can influence various biological pathways, including signal transduction and gene expression.

Biological Activities

-

Antimicrobial Activity :

- NTBNA has shown potential as an antimicrobial agent. In vitro studies indicate that it may inhibit the growth of certain bacterial strains by targeting specific cellular processes, although detailed mechanisms remain under investigation.

- Neuropharmacological Effects :

- Anti-inflammatory Properties :

Table 1: Summary of Biological Activities of N-tert-butylnaphthalene-2-carboxamide

Case Study: Neuropharmacological Assessment

In a study assessing the effects of NTBNA on dopamine receptor activity, researchers found that NTBNA exhibited selective binding to D3 receptors, influencing both G-protein activation and intracellular signaling pathways. This suggests a role in modulating dopaminergic signaling, which could be relevant for conditions such as schizophrenia or substance use disorders .

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of NTBNA against various strains of bacteria. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections.

Propiedades

IUPAC Name |

N-tert-butylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-15(2,3)16-14(17)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUOLOZPACRWMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349881 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82740-58-7 | |

| Record name | N-tert-butylnaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.